(7-Methoxy-1-benzofuran-2-yl)methanol
Overview
Description
“(7-Methoxy-1-benzofuran-2-yl)methanol” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest for many researchers . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
The molecular structure of “(7-Methoxy-1-benzofuran-2-yl)methanol” was confirmed by elemental analysis, FT-IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
Benzofuran compounds have been used in various chemical reactions . For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(7-Methoxy-1-benzofuran-2-yl)methanol” include a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
Benzofuran Derivatives in Cancer Research
Benzofuran compounds have shown promise in cancer research. A study identified a new benzofuran derivative from the stems of Helicteres hirsuta. This compound was evaluated for its cytotoxic activity against several human cancer cell lines, demonstrating potential as a therapeutic agent (Nguyen Thanh Tra et al., 2019).
Natural Sources and Structural Analysis
Research on Styrax macranthus seeds led to the isolation of 2-aryl benzofuran derivatives, including compounds structurally related to (7-Methoxy-1-benzofuran-2-yl)methanol. The study focused on spectral and chemical analyses of these compounds, providing insights into their structural properties (Yinggang Luo et al., 2007).
Antimicrobial and Antioxidant Properties
Research on benzofuran derivatives, similar to (7-Methoxy-1-benzofuran-2-yl)methanol, has explored their antimicrobial and antioxidant properties. One study synthesized and characterized novel derivatives, evaluating their efficacy against bacterial strains and their potential as antioxidants (S. Rashmi et al., 2014).
Pharmacological Potential in Receptor Binding
Methoxy substituted benzofuran derivatives have been synthesized and evaluated for their affinity towards adenosine A1 and A2A receptors. These studies are significant for understanding the pharmacological potential of such compounds in neurological and other diseases (H. D. Janse van Rensburg et al., 2019).
Applications in Electro-organic Synthesis
The electrochemical study of catechol and related compounds in methanol has implications for the synthesis of benzofuran derivatives. This research provides insights into electro-organic synthesis processes relevant to the production of such compounds (D. Nematollahi et al., 1996).
Optoelectronic Device Applications
Benzofuran substituted chalcone derivatives, structurally related to (7-Methoxy-1-benzofuran-2-yl)methanol, have been synthesized and studied for their potential in optoelectronic devices. The research evaluated their UV spectra, mass extinction, and other optoelectronic parameters, suggesting their suitability for electronic applications (D. Coskun et al., 2019).
Synthesis of Novel Benzofuran Derivatives
Several studies have focused on synthesizing novel benzofuran derivatives, exploring their structural properties and potential applications in various fields, including pharmacology and material science. These studies contribute to a deeper understanding of benzofuran compounds and their diverse applications (Sándor Antus et al., 1984).
Future Directions
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDZMYNEZZENIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472639 | |
Record name | (7-methoxy-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxy-1-benzofuran-2-yl)methanol | |
CAS RN |
75566-54-0 | |
Record name | (7-methoxy-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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